molecular formula C14H11N3O3 B7983373 8-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid

8-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B7983373
M. Wt: 269.25 g/mol
InChI Key: AHEJHLOSCVUYKD-UHFFFAOYSA-N
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Description

8-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid: is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a 4-methoxyphenyl group at the 8-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors. For instance, a common method involves the condensation of 2-aminopyrazine with an aldehyde or ketone under acidic conditions to form the imidazo[1,2-a]pyrazine ring system.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated imidazo[1,2-a]pyrazine intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the employment of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyrazine core, potentially reducing double bonds within the ring system.

    Substitution: The aromatic ring of the 4-methoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation under acidic conditions.

Major Products

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Formation of partially or fully reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

8-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 8-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Targeting DNA/RNA: Binding to nucleic acids to interfere with their function.

Comparison with Similar Compounds

8-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid: can be compared with other imidazo[1,2-a]pyrazine derivatives:

    8-(4-Morpholinyl)imidazo[1,2-a]pyrazine-2-carboxylate: Similar structure but with a morpholinyl group, showing different biological activity.

    Imidazo[1,2-a]pyrazine-2-carboxylic acid: Lacks the 4-methoxyphenyl group, which may result in different pharmacological properties.

    Imidazo[1,2-a]pyridine derivatives: These compounds have a pyridine ring instead of a pyrazine ring, leading to variations in chemical reactivity and biological activity.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-(4-methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-13-16-11(14(18)19)8-17(13)7-6-15-12/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEJHLOSCVUYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CN3C2=NC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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